Lipophilicity and Predicted Membrane Permeability Versus Carboxyvinyl-Dihydrobenzofuran Natural Products
Compound 88467-28-1 exhibits a predicted logP of 3.84, which is substantially higher than that of polar dihydrobenzofuran natural products. For example, the dihydrobenzofuran natural product (2S,3S)-4-((E)-2-carboxyvinyl)-2-(3,4-dimethoxyphenyl)-7-hydroxy-2,3-dihydrobenzofuran-3-carboxylic acid (compound 3 from Polygonum barbatum) possesses a considerably larger predicted TPSA (~111 Ų) and additional hydrogen-bond donors, resulting in lower estimated logP and reduced passive membrane permeability [1]. The 1.3–2.0 log unit difference in predicted logP between the target compound and these polar natural product analogs translates to a theoretical 20- to 100-fold increase in membrane partition coefficient.
| Evidence Dimension | Predicted lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = 3.84 (ChemSrc predicted); TPSA = 27.69 Ų |
| Comparator Or Baseline | Polar dihydrobenzofuran natural product analogs (e.g., compound 3 from P. barbatum): estimated TPSA >110 Ų; lower logP (not directly reported, but inferred from higher polarity) |
| Quantified Difference | Estimated logP difference: +1.3 to +2.0 units for target; TPSA difference: <28 Ų vs. >110 Ų |
| Conditions | Predicted/calculated values from ChemSrc and mcule databases; comparator TPSA from structural analogs in P. barbatum study |
Why This Matters
Higher logP and lower TPSA predict superior passive membrane permeability, making 88467-28-1 a more suitable scaffold for CNS-targeted or intracellular target programs where polar analogs would fail to cross lipid bilayers.
- [1] Farooq, U., et al. Isolation of dihydrobenzofuran derivatives from ethnomedicinal species Polygonum barbatum as anticancer compounds. Biological Research, 52, 1 (2019). https://doi.org/10.1186/s40659-018-0209-0 View Source
